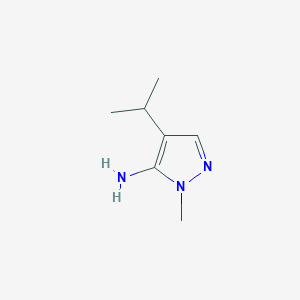

4-isopropyl-1-methyl-1H-pyrazol-5-amine

Descripción

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical and Biological Research

Pyrazole derivatives are renowned for their wide spectrum of biological activities, making them crucial in medicinal chemistry. nih.govresearchgate.netresearchgate.net They are integral to the development of pharmaceuticals, with applications as anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral agents. nih.govresearchgate.net The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. This adaptability has led to the synthesis of numerous pyrazole-containing drugs and candidates in clinical trials. nih.gov In materials science, pyrazole derivatives are explored for their applications in coordination chemistry and as ligands for catalysis.

Overview of 5-Aminopyrazole Scaffolds and their Research Utility

Within the pyrazole family, 5-aminopyrazoles are particularly valuable building blocks in organic synthesis. beilstein-journals.orgnih.gov The presence of a reactive amino group adjacent to a nitrogen atom in the heterocyclic ring provides two nucleophilic centers, making them versatile precursors for the synthesis of fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines. beilstein-journals.org These fused systems are often associated with a broad range of pharmacological activities. beilstein-journals.org The 5-aminopyrazole scaffold is a key feature in molecules designed as kinase inhibitors, which are crucial in cancer therapy, as well as in agents with anti-inflammatory and antimicrobial properties. mdpi.commdpi.com

Structural Context of 4-isopropyl-1-methyl-1H-pyrazol-5-amine within Pyrazole Amines

4-isopropyl-1-methyl-1H-pyrazol-5-amine is a distinct molecule within the 5-aminopyrazole class. Its structure is characterized by a pyrazole ring substituted with an amino group at the 5-position, a methyl group at the 1-position of the nitrogen, and an isopropyl group at the 4-position. The N-methylation prevents tautomerism, locking the pyrazole ring in a specific isomeric form. The isopropyl group at the 4-position adds steric bulk and lipophilicity, which can significantly influence the molecule's binding affinity to biological targets and its pharmacokinetic properties.

Research Landscape and Knowledge Gaps Pertaining to 4-isopropyl-1-methyl-1H-pyrazol-5-amine

While the broader classes of pyrazole and 5-aminopyrazole derivatives are extensively studied, specific research on 4-isopropyl-1-methyl-1H-pyrazol-5-amine is not widely documented in publicly available literature. This represents a significant knowledge gap. The unique combination of substituents on its pyrazole core suggests that its biological activity and chemical reactivity could be of considerable interest. Future research could focus on its synthesis, characterization, and evaluation for various biological activities, leveraging the known properties of related compounds as a starting point for investigation. The exploration of this specific molecule could lead to the discovery of new chemical entities with valuable therapeutic or material science applications.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-4-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5(2)6-4-9-10(3)7(6)8/h4-5H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGLWFYYHAQJRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N(N=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 4 Isopropyl 1 Methyl 1h Pyrazol 5 Amine

Electrophilic and Nucleophilic Reactions of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophiles and nucleophiles is influenced by the nitrogen atoms and the substituents on the ring. The presence of the 5-amino group, a strong electron-donating group, significantly activates the pyrazole ring towards electrophilic substitution. This activation is most pronounced at the C4 position, which is ortho and para to the activating amino group. However, since the C4 position is already occupied by an isopropyl group, electrophilic attack is directed to the C3 position.

Conversely, the pyrazole ring itself is generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups or the presence of a good leaving group. In the case of 4-isopropyl-1-methyl-1H-pyrazol-5-amine, direct nucleophilic attack on the carbon atoms of the pyrazole ring is not a common reaction pathway under standard conditions.

Transformations Involving the 5-Amino Group

The 5-amino group is the most reactive site for many chemical transformations of 4-isopropyl-1-methyl-1H-pyrazol-5-amine, acting as a potent nucleophile.

Acylation and Alkylation Reactions

The primary amino group readily undergoes acylation with a variety of acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride would yield N-(4-isopropyl-1-methyl-1H-pyrazol-5-yl)acetamide.

Alkylation of the 5-amino group can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. The degree of alkylation can be influenced by the reaction conditions, including the stoichiometry of the reactants and the nature of the base and solvent employed. nih.gov

| Reagent | Product | Reaction Type |

| Acetyl chloride | N-(4-isopropyl-1-methyl-1H-pyrazol-5-yl)acetamide | Acylation |

| Methyl iodide | 4-isopropyl-1-methyl-N-methyl-1H-pyrazol-5-amine | Alkylation |

Reductive Amination Pathways

Reductive amination provides a more controlled method for the mono-alkylation of the 5-amino group. organic-chemistry.orgnih.gov This two-step, one-pot reaction involves the initial formation of an imine or enamine through the condensation of the amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction of the intermediate with a suitable reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. organic-chemistry.org For example, the reaction of 4-isopropyl-1-methyl-1H-pyrazol-5-amine with acetone (B3395972) in the presence of a reducing agent would yield N-isopropyl-4-isopropyl-1-methyl-1H-pyrazol-5-amine.

| Carbonyl Compound | Reducing Agent | Product |

| Acetone | Sodium triacetoxyborohydride | N-isopropyl-4-isopropyl-1-methyl-1H-pyrazol-5-amine |

| Benzaldehyde (B42025) | Sodium borohydride | N-benzyl-4-isopropyl-1-methyl-1H-pyrazol-5-amine |

Condensation Reactions with Carbonyl Compounds

The 5-amino group can undergo condensation reactions with various carbonyl compounds to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. The resulting imines can be valuable intermediates for further synthetic transformations. For instance, condensation with benzaldehyde would form (E)-N-benzylidene-4-isopropyl-1-methyl-1H-pyrazol-5-amine. Furthermore, condensation with 1,3-dicarbonyl compounds can lead to the formation of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. nih.gov

Diazotization and Subsequent Derivatizations

The primary aromatic amino group of 4-isopropyl-1-methyl-1H-pyrazol-5-amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. researchgate.net These pyrazole-5-diazonium salts are versatile intermediates that can undergo a variety of transformations.

For example, they can participate in coupling reactions with activated aromatic compounds, such as phenols and anilines, to form azo dyes. researchgate.net The reaction with phenol (B47542) would yield 2-((4-isopropyl-1-methyl-1H-pyrazol-5-yl)diazenyl)phenol.

Furthermore, the diazonium group can be replaced by a range of substituents through Sandmeyer-type reactions, which typically employ copper(I) salts as catalysts. wikipedia.orgorganic-chemistry.org This allows for the introduction of halides (Cl, Br), and other groups onto the C5 position of the pyrazole ring. For instance, treatment of the diazonium salt with copper(I) chloride would yield 5-chloro-4-isopropyl-1-methyl-1H-pyrazole.

| Reagent(s) | Reaction Type | Product |

| NaNO₂, HCl; then Phenol | Azo coupling | 2-((4-isopropyl-1-methyl-1H-pyrazol-5-yl)diazenyl)phenol |

| NaNO₂, HBr; then CuBr | Sandmeyer reaction | 5-bromo-4-isopropyl-1-methyl-1H-pyrazole |

Reactivity of the Isopropyl Substituent

The isopropyl group at the C4 position is generally less reactive than the amino group or the pyrazole ring itself. However, under specific conditions, it can undergo chemical transformations.

The benzylic-like hydrogen atom on the isopropyl group is susceptible to free-radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, would likely lead to the formation of 4-(1-bromo-1-methylethyl)-1-methyl-1H-pyrazol-5-amine. brainly.comchegg.com

Oxidation of the isopropyl group is also possible, although it typically requires harsh conditions. Strong oxidizing agents, such as potassium permanganate, could potentially oxidize the isopropyl group to a hydroxyl or carbonyl functionality, though this may be accompanied by degradation of the pyrazole ring. nitrkl.ac.inlibretexts.org

Functionalization at Other Positions of the Pyrazole Ring

The chemical reactivity of the pyrazole ring in "4-isopropyl-1-methyl-1H-pyrazol-5-amine" extends beyond derivatization of the exocyclic amine. The substitution pattern of this compound, specifically the presence of an isopropyl group at the C4 position, directs further electrophilic substitution to other available positions on the heterocyclic ring. In pyrazole chemistry, electrophilic attack typically occurs at the C4 position due to its higher electron density. However, with this position already occupied, functionalization is anticipated to proceed at the C3 position, which is the other available carbon atom on the pyrazole ring.

Electrophilic Substitution at the C3 Position

The electron-donating nature of the amino group at C5 and the alkyl groups at N1 and C4 influences the reactivity of the pyrazole ring, making it susceptible to electrophilic attack. While direct experimental studies on the C3-functionalization of 4-isopropyl-1-methyl-1H-pyrazol-5-amine are not extensively documented in publicly available literature, established principles of pyrazole reactivity and studies on analogous structures provide a strong basis for predicting its behavior.

For the preparation of 3- or 5-halogenated pyrazole derivatives using electrophilic reagents, it is generally necessary for the C4 position to be substituted first. This prevents the more favorable halogenation at C4 and directs the electrophile to other positions. Given that the target molecule has a substituent at the C4 position, electrophilic halogenation is expected to occur at the C3 position.

Halogenation

Halogenation of the pyrazole ring is a common method for introducing functional handles for further synthetic transformations. The direct C-H halogenation of pyrazol-5-amines has been demonstrated using N-halosuccinimides (NXS), where X can be bromine, chlorine, or iodine. beilstein-archives.org In a typical procedure for a related 3-aryl-1H-pyrazol-5-amine, the reaction is carried out at room temperature using an N-halosuccinimide as the halogen source. beilstein-archives.org

For 4-isopropyl-1-methyl-1H-pyrazol-5-amine, a similar approach would be expected to yield the corresponding 3-halo derivative. The reaction would likely proceed via an electrophilic aromatic substitution mechanism, with the pyrazole ring acting as the nucleophile.

Hypothetical Halogenation Reactions:

| Reaction | Reagent | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | 3-bromo-4-isopropyl-1-methyl-1H-pyrazol-5-amine |

| Chlorination | N-Chlorosuccinimide (NCS) | 3-chloro-4-isopropyl-1-methyl-1H-pyrazol-5-amine |

| Iodination | N-Iodosuccinimide (NIS) | 3-iodo-4-isopropyl-1-methyl-1H-pyrazol-5-amine |

The existence of commercially available, structurally related compounds such as "Methyl 5-amino-3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate" lends strong support to the feasibility of C3-bromination on a 1-isopropyl-4-substituted-1H-pyrazol-5-amine core. bldpharm.com Furthermore, a patented synthetic route for "5-bromo-1-methyl-1H-pyrazol-3-amine" demonstrates that halogenation at positions other than C4 is a known transformation in pyrazole chemistry. google.com

Nitration

Nitration introduces a nitro group onto the pyrazole ring, which can serve as a precursor for various other functional groups. The nitration of pyrazoles is a well-established reaction, typically carried out using a mixture of nitric acid and sulfuric acid. Given the activating effect of the substituents on the pyrazole ring of 4-isopropyl-1-methyl-1H-pyrazol-5-amine, nitration at the C3 position is a plausible transformation.

The reaction conditions would need to be carefully controlled to avoid over-nitration or side reactions. The resulting 3-nitro-4-isopropyl-1-methyl-1H-pyrazol-5-amine could then be used in subsequent reactions, such as reduction of the nitro group to an amino group, providing access to 3,5-diaminopyrazole derivatives.

Spectroscopic and Analytical Characterization Methodologies for 4 Isopropyl 1 Methyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 4-isopropyl-1-methyl-1H-pyrazol-5-amine, both ¹H NMR and ¹³C NMR spectroscopy would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The isopropyl group would exhibit a septet for the single methine proton, coupled to the six equivalent methyl protons which would appear as a doublet. The N-methyl group would present as a sharp singlet. The pyrazole (B372694) ring proton would also produce a singlet. The two protons of the primary amine group are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon atoms. Distinct signals would be expected for the two carbons of the isopropyl group (methine and the equivalent methyls), the N-methyl carbon, and the three carbons of the pyrazole ring. The position of these signals provides insight into the electronic environment of each carbon atom.

Expected ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Isopropyl-CH₃ | ~1.2 | Doublet | ~7 |

| Isopropyl-CH | ~3.0 | Septet | ~7 |

| N-CH₃ | ~3.6 | Singlet | N/A |

| NH₂ | Broad Singlet | ~4.5 | N/A |

Expected ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl-CH₃ | ~23 |

| Isopropyl-CH | ~28 |

| N-CH₃ | ~35 |

| Pyrazole-C4 | ~110 |

| Pyrazole-C3 | ~140 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For 4-isopropyl-1-methyl-1H-pyrazol-5-amine (C₇H₁₃N₃), the molecular ion peak ([M]⁺) in a high-resolution mass spectrum would confirm its elemental composition. Electron ionization (EI) would likely induce characteristic fragmentation, such as the loss of an isopropyl group or a methyl radical, providing further structural confirmation.

Expected Mass Spectrometry Data

| Fragment | m/z (mass-to-charge ratio) |

|---|---|

| [M]⁺ | 139.1109 |

| [M - CH₃]⁺ | 124.0953 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-isopropyl-1-methyl-1H-pyrazol-5-amine would be expected to show characteristic absorption bands. The N-H stretching of the primary amine would appear as a distinct doublet in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the alkyl groups would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring would be found in the 1500-1650 cm⁻¹ region.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300-3500 (doublet) |

| C-H Stretch (Alkyl) | 2850-3000 |

| C=N, C=C Stretch (Pyrazole Ring) | 1500-1650 |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula. For C₇H₁₃N₃, the theoretical elemental composition would be calculated and compared against experimentally determined values.

Theoretical Elemental Composition

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 60.40 |

| Hydrogen (H) | 9.41 |

Chromatographic Techniques for Purity Assessment

Chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are vital for assessing the purity of 4-isopropyl-1-methyl-1H-pyrazol-5-amine. By developing a suitable method (selecting the appropriate column, mobile phase/carrier gas, and detector), the presence of any impurities, such as starting materials or side-products from the synthesis, can be detected and quantified. A high-purity sample would ideally show a single, sharp peak under optimized chromatographic conditions.

Computational Chemistry and Structural Insights of 4 Isopropyl 1 Methyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4-isopropyl-1-methyl-1H-pyrazol-5-amine. researchgate.netresearchgate.netdntb.gov.uanih.gov These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and other electronic properties that govern the compound's chemical behavior.

The electronic properties of substituted pyrazoles are significantly influenced by the nature and position of their substituents. nih.gov In 4-isopropyl-1-methyl-1H-pyrazol-5-amine, the amino group at the C5 position acts as an electron-donating group, increasing the electron density of the pyrazole (B372694) ring. Conversely, the isopropyl group at the C4 position and the methyl group at the N1 position have a more subtle electronic influence.

Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. For pyrazole derivatives, these calculations can help identify the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Predicted Electronic Properties of Substituted Pyrazoles from DFT Studies

| Property | Predicted Trend for 5-Aminopyrazole Derivatives | Significance |

| HOMO Energy | Increased by electron-donating groups (e.g., -NH2) | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Lowered by electron-withdrawing groups | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Generally smaller in more reactive derivatives | Correlates with chemical reactivity and stability |

| Mulliken Charges | Negative charge accumulation on nitrogen and C5-amino nitrogen atoms | Identifies nucleophilic centers |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for predicting and analyzing the interactions between a small molecule (ligand), such as 4-isopropyl-1-methyl-1H-pyrazol-5-amine, and a biological target, typically a protein. nih.goveurasianjournals.comnih.gov These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. eurasianjournals.comrsc.orgnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govresearchgate.netekb.eg For pyrazole derivatives, which are known to inhibit various enzymes like kinases, docking studies can reveal how the substituents on the pyrazole ring contribute to binding. nih.govnih.gov The 5-amino group of 4-isopropyl-1-methyl-1H-pyrazol-5-amine, for instance, can act as a hydrogen bond donor, a crucial interaction in many enzyme active sites. nih.govresearchgate.net

Molecular dynamics simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding pose predicted by docking and the conformational changes that may occur upon binding. rsc.orgnih.govtandfonline.com MD simulations can also be used to calculate binding free energies, providing a more accurate estimation of the ligand's affinity for the target. tandfonline.com

Table 2: Common Biological Targets for Pyrazole Derivatives Investigated via Molecular Docking

| Target Class | Specific Examples | Key Interactions with Aminopyrazoles |

| Kinases | EGFR, CDK2, RET Kinase | Hydrogen bonding from the amino group to the hinge region of the kinase. nih.govrsc.orgnih.govnih.gov |

| Heat Shock Proteins | Hsp90 | Hydrophobic interactions and hydrogen bonds within the ATP-binding pocket. nih.gov |

| Other Enzymes | Tyrosinase, DNA Gyrase | Interactions with active site residues, often involving metal chelation or hydrogen bonding. tandfonline.com |

In Silico Prediction of Potential Biological Targets and Activity Spectra

In silico methods for predicting biological targets and the spectrum of biological activities are crucial for understanding the therapeutic potential of a compound like 4-isopropyl-1-methyl-1H-pyrazol-5-amine. nih.govmdpi.comekb.eg These approaches utilize computational algorithms and databases of known drug-target interactions to generate hypotheses about a molecule's pharmacological profile.

One common approach is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. dovepress.comresearchgate.net For aminopyrazole derivatives, a pharmacophore model might include the hydrogen-bonding capacity of the amino group and the hydrophobic nature of the isopropyl group. nih.gov

Another strategy involves screening the compound's structure against large databases of biological targets. nih.govmdpi.com These "target fishing" or "reverse docking" methods can suggest potential protein targets for the molecule, which can then be validated experimentally. Given the broad range of activities reported for pyrazole derivatives, such in silico screening could suggest targets in areas like cancer, inflammation, and infectious diseases. ekb.eg

Table 3: Predicted Activity Spectra for Aminopyrazole Scaffolds

| Predicted Activity | Basis for Prediction | Potential Targets |

| Anticancer | Structural similarity to known kinase inhibitors. nih.gov | Receptor Tyrosine Kinases (e.g., FGFR), Cyclin-Dependent Kinases (CDKs). rsc.orgresearchgate.net |

| Anti-inflammatory | Pharmacophoric resemblance to COX inhibitors. nih.gov | Cyclooxygenase (COX) enzymes. |

| Antimicrobial | In silico screening against bacterial and fungal targets. mdpi.com | DNA gyrase, Dihydrofolate reductase. |

Conformational Analysis and Tautomerism Studies of Pyrazole Amines

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis of 4-isopropyl-1-methyl-1H-pyrazol-5-amine involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. researchgate.netresearchgate.net The presence of the flexible isopropyl group suggests that this molecule can adopt multiple low-energy conformations. Computational methods can be used to identify these stable conformers and to calculate their relative energies. researchgate.net The N-methylation in this compound is expected to influence the conformational preferences of the pyrazole ring and its substituents. researchgate.net

Table 4: Tautomeric and Conformational Considerations for Substituted Aminopyrazoles

| Isomerism Type | Key Features for 4-isopropyl-1-methyl-1H-pyrazol-5-amine | Impact on Properties |

| Conformational Isomerism | Rotation around the C4-isopropyl bond. | Influences steric interactions and binding to target proteins. |

| Tautomerism | N1-methylation prevents annular tautomerism. Amino-imino tautomerism is theoretically possible but likely disfavored. | The fixed tautomeric form simplifies the interaction profile with biological targets. |

Preclinical Biological Activity Investigations of 4 Isopropyl 1 Methyl 1h Pyrazol 5 Amine and Analogues

Investigations into Enzyme Inhibition Capabilities

The pyrazole (B372694) scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. mdpi.comnih.gov This includes the potential for enzyme inhibition, a key mechanism in the treatment of various diseases.

While direct studies on 4-isopropyl-1-methyl-1H-pyrazol-5-amine are limited, the broader class of pyrazole derivatives has been investigated for anti-inflammatory properties. nih.gov One study on a related compound, isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, highlighted its ability to effectively inhibit N-acylethanolamine acid amidase (NAAA) at low nanomolar concentrations, suggesting potential for treating inflammatory conditions.

Pyrazole derivatives are known to interact with various enzymes in cellular signaling pathways. mdpi.com The general mechanism involves the pyrazole compound binding to the active site of an enzyme, which prevents the substrate from binding and inhibits the enzyme's catalytic activity. This can result in a range of biological effects, depending on the specific enzyme targeted.

The pyrazole structure is a key component in the development of kinase inhibitors, which are crucial in cancer therapy and other diseases. mdpi.comresearchgate.net Numerous pyrazole-based compounds have been identified as potent inhibitors of various kinases.

For instance, pyrazole derivatives have shown inhibitory activity against Aurora kinases, which are involved in mitosis. nih.gov Compounds like Tozasertib and ENMD-2076, both containing a 3-aminopyrazole (B16455) core, are potent inhibitors of Aurora kinases. nih.gov Another example is AT9283, a multi-targeted kinase inhibitor based on a 4-pyrazolamine structure. nih.gov

Furthermore, pyrazole derivatives have been developed as inhibitors for other kinases such as:

Janus kinases (JAKs): Ruxolitinib and Baricitinib are FDA-approved drugs that inhibit JAK1 and JAK2. mdpi.com

B-raf: 1,3,4-triarylpyrazole derivatives have shown promise as B-raf inhibitors. mdpi.com

Akt1 kinase: The pyrazole-based compound Afuresertib has an IC50 value of 1.3 nM against Akt1. mdpi.com

Checkpoint Kinase 2 (Chk2): Certain pyrazole-based derivatives have demonstrated potent inhibition of Chk2 with IC50 values in the nanomolar range. mdpi.com

Table 1: Examples of Pyrazole Derivatives as Kinase Inhibitors

| Compound/Derivative Class | Target Kinase(s) | Reported Activity (IC50/Ki) |

| Tozasertib (3-aminopyrazole derivative) | Aurora kinases | Potent inhibitor |

| ENMD-2076 (3-aminopyrazole derivative) | Aurora A kinase | Potent inhibitor |

| AT9283 (4-pyrazolamine derivative) | Multitargeted (including Aurora kinases) | Potent inhibitor |

| Ruxolitinib | JAK1/JAK2 | FDA-approved |

| Baricitinib | JAK1/JAK2 | FDA-approved |

| 1,3,4-triarylpyrazole derivatives | B-raf | Promising inhibitory potential |

| Afuresertib | Akt1 | IC50 = 1.3 nM |

| Pyrazole-based benzimidazole (B57391) derivatives | Chk2 | IC50 = 17.9 nM and 48.4 nM |

Antimicrobial Activity Studies

The antimicrobial potential of pyrazole derivatives has been extensively studied, revealing a broad spectrum of activity against various pathogens. eurekaselect.commdpi.com

Several studies have highlighted the antifungal properties of pyrazole derivatives. For example, novel pyrazole-4-carboxamide derivatives containing an ether group have demonstrated excellent in vitro antifungal activity against Rhizoctonia solani, with some compounds showing superior efficacy to commercial fungicides like boscalid (B143098) and fluxapyroxad. acs.org Specifically, compounds 7d and 12b from one study exhibited outstanding activity against R. solani with an EC50 value of 0.046 μg/mL. acs.org

Another study synthesized a series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates and tested their in vitro activity against four types of phytopathogenic fungi. nih.gov While many of the synthesized compounds showed some level of antifungal activity, the isoxazolol pyrazole carboxylate 7ai displayed significant activity against R. solani, with an EC50 value of 0.37 μg/mL, which was better than the commercial fungicide carbendazol. nih.gov

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

| Compound | Fungal Pathogen | EC50 (μg/mL) |

| 7d | Rhizoctonia solani | 0.046 |

| 12b | Rhizoctonia solani | 0.046 |

| 7ai | Rhizoctonia solani | 0.37 |

| 7ai | Alternaria porri | 2.24 |

| 7ai | Marssonina coronaria | 3.21 |

| 7ai | Cercospora petroselini | 10.29 |

Pyrazole derivatives have also been identified as potent antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com Some pyrazole-thiazole hybrids have shown potent growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) with minimum bactericidal concentration (MBC) values of <0.2 μM. nih.gov Molecular docking studies suggest that these compounds may target topoisomerase II and topoisomerase IV. nih.gov

Other research has reported on imidazo-pyridine substituted pyrazole derivatives as potent broad-spectrum antibacterial agents, with minimum bactericidal concentration (MBC) values of <1 μg/ml against several Gram-negative strains, including E. coli, K. pneumoniae, P. aeruginosa, and Salmonella typhimurium. nih.gov Additionally, some synthesized pyrazole molecules, specifically compounds 7b and 8b in one study, were found to be highly active against tested microorganisms. eurekaselect.com

Table 3: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Reported Activity |

| Pyrazole-thiazole hybrids | MRSA | MBC <0.2 μM |

| Imidazo-pyridine substituted pyrazoles | Gram-negative strains (E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium) | MBC <1 μg/ml |

| Thiazolidinone-clubbed pyrazoles | E. coli | MIC = 16 μg/ml |

| Pyrazole-thiazole hybrids with hydrazone moiety | Various | MIC/MBC = 1.9/7.8 μg/ml to 3.9/7.8 μg/ml |

Mechanistic Insights into Antimicrobial Action (e.g., Oxidative Damage Induction, Hyphal Disruption)

The antimicrobial mechanisms of pyrazole derivatives, a class to which 4-isopropyl-1-methyl-1H-pyrazol-5-amine belongs, are multifaceted and an area of ongoing investigation. Studies on related compounds suggest that their antimicrobial effects may stem from the induction of oxidative stress within microbial cells. researchgate.netnih.gov Oxidative stress involves the generation of reactive oxygen species (ROS), which can damage vital cellular components like proteins, lipids, and DNA, ultimately leading to cell death. nih.gov For instance, the antifungal activity of some metal complexes incorporating pyrazole derivatives is thought to be mediated by oxidative distress, which disrupts the microbial cell's redox balance. researchgate.net

Furthermore, the structural characteristics of pyrazole-based compounds, such as their ability to form hydrogen bonds and engage in π-π interactions, allow them to interact with various biological targets within microbes. researchgate.net While direct evidence for hyphal disruption by 4-isopropyl-1-methyl-1H-pyrazol-5-amine is not extensively documented, the membrane-damaging effects of oxidative stress can compromise fungal cell wall integrity, which is crucial for hyphal structure. Some pyrazole derivatives have demonstrated the ability to damage the erythrocyte membrane in the presence of hydrogen peroxide, indicating a potential for cell membrane interaction and disruption. nih.gov The antibacterial activity of graphene-based materials, which can be conjugated with compounds like cystamine, has been linked to oxidative stress, demonstrating a precedent for this mechanism in antimicrobial action. nih.gov

Anticancer and Antiproliferative Potentials in Preclinical Models

The pyrazole scaffold is a prominent feature in the design of novel anticancer agents due to its versatile biological activity. nih.govmdpi.com A comprehensive analysis of 1551 pyrazole derivatives from the National Cancer Institute (NCI) database revealed significant antiproliferative potential across a panel of 60 human cancer cell lines. nih.govnih.gov This large-scale study indicated that compounds with an unfused pyrazole ring, such as 4-isopropyl-1-methyl-1H-pyrazol-5-amine, generally exhibit better anti-proliferative effects on average. nih.gov The data also suggest that pyrazole-based compounds often display selective mechanisms, showing higher activity against specific cancer cell types, with renal, leukemia, and non-small cell lung cancer lines being particularly susceptible. nih.gov

The mechanisms underlying the anticancer effects of pyrazole analogues are diverse. They have been found to target various key pathways involved in cancer cell proliferation and survival. For example, some pyrazole derivatives act as tubulin inhibitors, binding to the colchicine (B1669291) binding site and disrupting microtubule formation, which is essential for cell division. mdpi.com Others function as kinase inhibitors, targeting signaling pathways like PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer. mdpi.com Additionally, certain pyrazole-based compounds have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), such as CDK2, which are crucial regulators of the cell cycle. mdpi.com The antiproliferative activity of 5-aminopyrazole derivatives, in particular, has been noted, with some analogues showing promising inhibition of cancer cell growth. nih.gov

| Compound/Analogue Class | Cancer Cell Lines Tested | Observed Effect/Mechanism | IC₅₀ Values |

|---|---|---|---|

| Substituted aryl urea (B33335) derivatives of pyrimidine-pyrazole (e.g., Compound 11) | MCF7, A549, Colo205, A2780 | Potent antiproliferative activity; potential tubulin inhibitor. mdpi.com | 0.01 to 0.65 µM mdpi.com |

| Pyrazole-based hybrid heteroaromatics (e.g., Compounds 31 & 32) | A549 (lung cancer) | Potent activity against A549; effective binding to CDK2 protein. mdpi.com | 42.79 µM (Cpd 31), 55.73 μM (Cpd 32) mdpi.com |

| Pyrazolo[4,3-c]pyridine derivatives (e.g., Compound 41) | MCF7, HepG2 | Potent activity; potential ERK2 inhibitor. mdpi.com | 1.937 µg/mL (MCF7), 3.695 µg/mL (HepG2) mdpi.com |

| 5-Aminopyrazole-4-carboxamide analog (Compound 15l) | Ba/F3 cells with RET, TT cells (thyroid cancer) | Effectively suppresses growth of cells with wild-type and mutant RET kinase. nih.gov | 44 nM (wild-type RET), 252 nM (gatekeeper mutant) nih.gov |

Anti-inflammatory Properties and Related Mechanisms

Pyrazole derivatives are well-recognized for their anti-inflammatory properties, with some compounds, like celecoxib, being established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govrjpbr.com The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which plays a key role in prostaglandin (B15479496) synthesis at sites of inflammation. nih.govresearchgate.net By selectively targeting COX-2 over the constitutive COX-1 isoform, these agents can reduce inflammation while potentially minimizing gastrointestinal side effects associated with traditional NSAIDs. nih.gov

Beyond COX inhibition, pyrazole analogues can modulate other inflammatory pathways. Some derivatives have been shown to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes. nih.govbohrium.com Dual inhibition of both COX-2 and 5-LOX is a desirable characteristic for developing potent anti-inflammatory agents. bohrium.com Furthermore, preclinical studies have shown that certain pyrazole compounds can suppress the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). bohrium.com Molecular docking studies have helped to elucidate the interactions between pyrazole derivatives and the active sites of these enzymatic targets, guiding the rational design of new anti-inflammatory candidates. bohrium.combohrium.com

| Mechanism | Enzyme/Mediator Targeted | Therapeutic Rationale | Reference |

|---|---|---|---|

| Inhibition of Prostaglandin Synthesis | Cyclooxygenase-2 (COX-2) | Reduces production of pro-inflammatory prostaglandins. Selective inhibition may reduce GI side effects. | nih.govresearchgate.net |

| Inhibition of Leukotriene Synthesis | 5-Lipoxygenase (5-LOX) | Blocks the production of potent inflammatory mediators, leukotrienes. | nih.govbohrium.com |

| Cytokine Modulation | TNF-α, IL-6 | Suppresses key pro-inflammatory cytokines involved in the inflammatory cascade. | bohrium.com |

| Carbonic Anhydrase Inhibition | Carbonic Anhydrases (CAs) | Some pyrazole derivatives show inhibitory activity against CAs, which are involved in various physiological processes. | researchgate.net |

Exploration of Other Potential Biological Targets and Pathways

The structural versatility of the pyrazole nucleus allows its derivatives to interact with a range of biological receptors. A notable example is the development of 5-aminopyrazole-4-carboxamide analogues as highly specific inhibitors of the REarranged during Transfection (RET) kinase. nih.gov RET is a receptor tyrosine kinase, and its activating mutations are linked to certain types of thyroid and lung cancers. nih.gov One such analogue demonstrated exceptional selectivity for RET across a panel of 369 kinases, highlighting the potential to design highly targeted therapies from the 5-aminopyrazole scaffold. nih.gov Other studies on fused pyrazole systems, such as pyrazolo[1,5-a]quinazolines, have identified compounds that bind to and modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including JNK and p38α, which are involved in cellular responses to stress and inflammation. mdpi.com

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and it is a key target for drugs treating anxiety and sleep disorders. nih.govwikipedia.org Pyrazole derivatives have been investigated as modulators of GABA receptors. nih.gov For example, certain pyrazolone (B3327878) derivatives have been identified as agonists at the benzodiazepine (B76468) site of GABAA receptors, exhibiting anxiolytic properties with reduced sedative effects in rodent models. nih.gov Structural modifications to the pyrazole ring can influence the potency and selectivity of these compounds for different GABAA receptor subtypes. nih.gov The ability of pyrazole-containing compounds to modulate GABAergic transmission underscores their potential for development as central nervous system agents. mdpi.com

Cholinesterases and monoamine oxidases (MAOs) are critical enzymes in neurotransmitter metabolism, and their inhibition is a therapeutic strategy for neurological and psychiatric disorders. researchgate.netresearchgate.net Research has shown that pyrazole and its close analogue, pyrazoline, are promising scaffolds for the development of MAO inhibitors. researchgate.netnih.gov Depending on the substitutions on the pyrazoline ring, compounds can exhibit selective inhibition of either MAO-A or MAO-B. researchgate.netnih.gov Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition is relevant for treating neurodegenerative diseases like Parkinson's disease. nih.gov

In the context of cholinesterase, the enzymes responsible for breaking down the neurotransmitter acetylcholine, some pyrazole derivatives have been investigated for their inhibitory potential. researchgate.net The neurotoxicant 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) ion (MPDP+), which shares structural similarities with some heterocyclic scaffolds, has been shown to be a noncompetitive inhibitor of acetylcholinesterase (AChE). nih.gov While direct, potent inhibition of cholinesterases by 4-isopropyl-1-methyl-1H-pyrazol-5-amine itself is not well-documented, the broader class of nitrogen-containing heterocyclic compounds is an area of active research for developing novel cholinesterase inhibitors for conditions like Alzheimer's disease. researchgate.netnih.gov

High-throughput Screening and Lead Identification Strategies

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid assessment of large compound libraries for activity against a specific biological target. The 5-aminopyrazole scaffold, including analogues of 4-isopropyl-1-methyl-1H-pyrazol-5-amine, is considered a "privileged structure" in medicinal chemistry. mdpi.comnih.gov This designation stems from its synthetic accessibility and its ability to interact with a wide range of biological targets, making it a frequent component of screening libraries for identifying novel therapeutic agents. mdpi.comresearchgate.net

Strategies for lead identification involving this scaffold often begin with large-scale screening campaigns followed by systematic optimization of initial "hits." These campaigns leverage various assay formats to detect interactions between the compounds and the target, which are often proteins such as kinases, whose dysregulation is implicated in diseases like cancer. nih.gov

A common approach involves screening a diverse library of compounds at a single concentration to identify initial hits. For instance, a targeted HTS campaign utilizing a library of approximately 10,000 compounds enriched with known hinge-binding motifs was used to identify inhibitors of the Fibroblast Growth Factor Receptor (FGFR) gatekeeper mutant. nih.gov This initial screen, performed at a 10 µM concentration, led to the identification of an aminopyrazole-based series of inhibitors. nih.gov

Similarly, quantitative high-throughput screening (qHTS) has been employed to identify pyrazole-based inhibitors of enzymes like lactate (B86563) dehydrogenase (LDH), a target in cancer metabolism. This technique allows for the determination of concentration-response curves for thousands of compounds in a single experiment, providing more detailed information on the potency and efficacy of the initial hits. mdpi.com

Once initial hits are identified, the process of lead identification begins. This involves a multi-pronged strategy to confirm the activity, determine the selectivity, and improve the potency and drug-like properties of the hit compounds. Key strategies include:

Hit Confirmation and Dose-Response Analysis: Initial hits are re-tested to confirm their activity. Subsequently, dose-response curves are generated to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀), which quantifies the compound's potency.

Structure-Activity Relationship (SAR) Studies: This is a critical step where systematic modifications are made to the chemical structure of the hit compound to understand which parts of the molecule are essential for its biological activity. For example, in the development of pyrazole-based inhibitors for Meprin α and β, initial SAR studies focused on variations at positions 3 and 5 of the pyrazole ring, revealing that 3,5-diphenylpyrazole (B73989) exhibited high inhibitory activity. scispace.com Further modifications, such as N-substitution on the pyrazole core, were explored to refine the activity profile. scispace.com

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, often through X-ray crystallography, it can be used to guide the design of more potent and selective inhibitors. nih.gov For instance, the crystal structure of a pyrazole-benzimidazole fragment complexed with Aurora A kinase revealed key interactions and a structural rationale for its selectivity over cyclin-dependent kinase 2 (CDK2). acs.org This information guided the subsequent optimization efforts to develop potent Aurora kinase inhibitors like AT9283. acs.org

Fragment-Based Lead Discovery (FBLD): This approach starts by screening smaller, low-complexity molecules ("fragments") that bind weakly to the target. These fragments are then grown or linked together to produce a more potent lead compound. The discovery of the multitargeted kinase inhibitor AT9283 began with the identification of a pyrazole-benzimidazole fragment that showed good ligand efficiency for Aurora A kinase. acs.org

The following tables provide examples of data generated during lead identification for aminopyrazole analogues targeting protein kinases.

| Compound ID | Scaffold | Target | IC₅₀ (µM) | Ligand Efficiency (LE) |

|---|---|---|---|---|

| Fragment 5 | Pyrazole-benzimidazole | Aurora A | 0.91 | 0.59 |

| Fragment 5 | Pyrazole-benzimidazole | CDK1 | 14 | 0.35 |

| Fragment 5 | Pyrazole-benzimidazole | CDK2 | 28 | 0.32 |

| Analogue 7 | Benzamide analogue | Aurora A | Data Not Available | Data Not Available |

| AT9283 (16) | Pyrazol-4-yl Urea | Aurora A | 0.003 | Data Not Available |

| AT9283 (16) | Pyrazol-4-yl Urea | Aurora B | 0.0015 | Data Not Available |

Data sourced from a study on the fragment-based discovery of multitargeted kinase inhibitors. acs.org

| Compound ID | Structural Modification | FGFR2 (WT) IC₅₀ (nM) | FGFR2 (V564F) IC₅₀ (nM) | FGFR3 (WT) IC₅₀ (nM) | FGFR3 (V555M) IC₅₀ (nM) |

|---|---|---|---|---|---|

| 17 | Azetidine linked to core | 19 | 12 | 6 | 10 |

| 18 | Pyrrolidine linked to core | 12 | 12 | 5 | 8 |

| 19 | Piperidine linked to core | 31 | 26 | 13 | 18 |

| 20 | Piperidine with small lipophilic group | 28 | 16 | 10 | 13 |

| 21 | Piperidine with polar group | 24 | 17 | 10 | 12 |

Data adapted from research on the discovery of aminopyrazole derivatives as potent FGFR inhibitors. nih.gov

Structure Activity Relationship Sar Studies in Pyrazole Amines

Impact of Substitution at the 4-position on Biological Activity

The C4 position of the pyrazole (B372694) ring is a critical site for modification, as substituents here can significantly influence the compound's interaction with biological targets. Due to its pronounced aromatic character, the 4-position of pyrazole is readily susceptible to electrophilic substitution. nih.gov The nature of the substituent at this position—ranging from simple halogens to bulky alkyl or aryl groups—can modulate the compound's steric profile, lipophilicity, and electronic distribution.

In the case of 4-isopropyl-1-methyl-1H-pyrazol-5-amine, the isopropyl group at the C4 position introduces a moderately bulky, lipophilic moiety. This can be advantageous for several reasons:

Steric Influence : The size and shape of the C4 substituent can either facilitate or hinder the optimal orientation of the molecule within a target's binding site. For some kinase inhibitors, substitution at the 4-position has been found to yield the best results, suggesting the pocket in that region can accommodate such groups. nih.gov A steric clash involving a group at the C4 position can even force the pyrazole scaffold to adopt a specific conformation that is optimal for interaction with key residues, such as those in the hinge region of a kinase.

Lipophilic Interactions : The isopropyl group can engage in favorable van der Waals or hydrophobic interactions with nonpolar pockets within a protein, potentially increasing binding affinity.

The choice of substituent is highly target-dependent. While a bulky group like isopropyl may be beneficial for one target, a smaller group or a hydrogen bond donor/acceptor may be required for another.

Table 1: Hypothetical Impact of C4-Substituent on Kinase Inhibitory Activity This table illustrates general SAR principles and is not based on specific experimental data for the named compound.

| C4-Substituent | Expected Interaction Type | Potential Impact on Activity |

|---|---|---|

| -H | Minimal steric hindrance | May be favorable if pocket is small |

| -CH₃ (Methyl) | Small lipophilic interaction | Modest increase in affinity if pocket accommodates |

| -CH(CH₃)₂ (Isopropyl) | Moderate lipophilic/steric bulk | Can enhance affinity via hydrophobic interactions |

| -F (Fluoro) | Electronic modulation, potential H-bond acceptor | Can alter binding electronics and interactions |

Influence of N1-Substituent Modifications on Molecular Interactions

The substitution at the N1 position of the pyrazole ring is a defining feature that profoundly affects the molecule's properties and biological activity. The presence of a substituent at N1 resolves the tautomerism inherent to unsubstituted pyrazoles, fixing the position of other substituents (e.g., at C5 versus C3). mdpi.com This structural rigidity is crucial for consistent interaction with a specific biological target.

The N1-methyl group in 4-isopropyl-1-methyl-1H-pyrazol-5-amine has several implications for molecular interactions:

Loss of Hydrogen Bonding Capability : An unsubstituted N1 nitrogen has a "pyrrole-like" character and can act as a hydrogen bond donor. mdpi.com Methylation removes this capability. In some contexts, this N-H is critical for binding, and its removal is detrimental to activity. For instance, studies on certain antiproliferative pyrazoles showed that adding alkyl or aryl moieties at N1 led to a loss of activity. mdpi.com

Steric and Conformational Effects : The N1-substituent can exert steric influence that affects the conformation of the rest of the molecule. In the development of ERK2 kinase inhibitors, an N-methyl group on the pyrazole was found to be essential for selectivity over the related kinase CDK2, as it introduced a steric clash that compromised binding to the latter. nih.gov

Modulation of Physicochemical Properties : The addition of a methyl group slightly increases lipophilicity and can impact metabolic stability. For one series of 5-aminopyrazole kinase inhibitors, the N-methyl derivative was selected based on its superior cell potency and metabolic stability. nih.gov

The impact of the N1-substituent is highly dependent on the specific topology of the target's binding site. While small alkyl groups like methyl may be well-tolerated or even beneficial, larger or different types of substituents can lead to a loss of potency if they clash with the protein surface or disrupt key interactions. mdpi.com

Role of the 5-Amino Group in Biological Recognition

The amino group is a key pharmacophoric element, and its position on the pyrazole ring is often critical for determining the compound's biological activity profile. 5-Aminopyrazoles (5APs), in particular, are a versatile class of compounds widely used as scaffolds for kinase inhibitors, anticancer agents, and anti-inflammatory drugs. scirp.orgscirp.orgnih.govmdpi.com

The 5-amino group of 4-isopropyl-1-methyl-1H-pyrazol-5-amine is crucial for biological recognition primarily through its ability to form hydrogen bonds.

Hydrogen Bonding : As a hydrogen bond donor and acceptor, the amino group can form critical interactions with amino acid residues in a protein's active site. In many kinase inhibitors, an aminopyrazole moiety anchors the molecule to the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. The amino group typically forms one or more hydrogen bonds with the backbone carbonyls or amides of this region, a common binding motif for ATP-competitive inhibitors.

Site of Further Modification : The amino group serves as a convenient chemical handle for synthesizing more complex derivatives. It can be acylated, alkylated, or used as a nucleophile to construct fused heterocyclic systems, allowing for extensive exploration of chemical space to optimize potency and other drug-like properties. scirp.org

The importance of the amino group's position is highlighted by the distinct biological profiles of different aminopyrazole isomers. For example, 4-aminopyrazoles often exhibit different activities (e.g., anticonvulsant) compared to their 3-amino and 5-amino counterparts, which are more frequently associated with anticancer and anti-inflammatory effects. nih.govmdpi.com

Systematic Structural Modifications to Optimize Biological Potency

Optimizing the biological potency of a lead compound like 4-isopropyl-1-methyl-1H-pyrazol-5-amine involves systematic structural modifications to enhance its interaction with the target while improving its pharmacokinetic properties. The rigid pyrazole scaffold offers multiple sites for modification, which can give rise to sharp and informative structure-activity relationships. nih.gov

Key strategies for optimization include:

Probing the C4-Position : The isopropyl group can be replaced with a variety of other substituents to probe the steric and electronic requirements of the C4-binding pocket. This could involve varying the alkyl chain length (methyl, ethyl, t-butyl), introducing cyclic groups (cyclopropyl, cyclopentyl), or adding polar or aromatic functions. nih.gov

Varying the N1-Substituent : The N1-methyl group can be exchanged for other substituents to fine-tune activity, selectivity, or metabolic stability. While larger groups can be detrimental, subtle changes, such as replacing methyl with ethyl or cyclopropyl, might improve van der Waals contacts or alter the vector of other substituents.

Modification of the 5-Amino Group : While often essential for binding, the primary amine can be modified to a secondary or tertiary amine or converted to an amide. These changes can alter hydrogen bonding patterns, introduce new interactions, and significantly impact properties like cell permeability and metabolic stability.

Bioisosteric Replacement : The pyrazole core itself could be replaced with other 5-membered heterocycles (e.g., isoxazole, triazole) to explore different electronic distributions and hydrogen bonding patterns, although this often leads to significant changes in activity.

This iterative process of design, synthesis, and biological testing allows for the development of a detailed SAR model, guiding the optimization of the lead structure toward a potent and selective clinical candidate. acs.org

Table 2: General Strategies for Potency Optimization of Pyrazole Amines

| Modification Site | Strategy | Rationale |

|---|---|---|

| C4-Position | Vary alkyl/aryl substituent size and electronics | Probe steric and electronic tolerance of the binding pocket; optimize lipophilic interactions. |

| N1-Position | Modify alkyl substituent | Fine-tune steric profile and metabolic stability; assess impact on selectivity. |

| C5-Amino Group | Acylation or N-alkylation | Modulate hydrogen bonding capacity; improve pharmacokinetic properties (e.g., permeability). |

Applications of 4 Isopropyl 1 Methyl 1h Pyrazol 5 Amine As a Research Intermediate and Building Block

Synthesis of Complex Heterocyclic Compounds and Scaffolds

The 5-aminopyrazole framework is a cornerstone for the synthesis of a diverse array of fused heterocyclic systems. These reactions typically involve the condensation of the aminopyrazole with various electrophilic reagents, leading to the formation of bicyclic structures with significant chemical and biological interest. mdpi.comresearchgate.net The amino group acts as a key nucleophile that initiates cyclization cascades.

Key synthetic applications include:

Pyrazolo[1,5-a]pyrimidines: These are among the most common scaffolds synthesized from 5-aminopyrazoles. The reaction typically involves condensation with 1,3-dicarbonyl compounds, β-ketoesters, or α,β-unsaturated ketones. nih.govresearchgate.net The resulting fused system is a purine (B94841) isostere and is of great interest in medicinal chemistry.

Pyrazolo[3,4-b]pyridines: This scaffold can be assembled through multi-component reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or a 1,3-dione. nih.gov These compounds have shown potential as cytotoxic agents against cancer cell lines. nih.gov

Pyrazolo[3,4-d]pyrimidines: Another purine analog, this structure is often prepared by reacting 5-aminopyrazole-4-carbonitriles with reagents like formamide (B127407) or by cyclocondensation of 5-aminopyrazole-4-carboxamides. scirp.orgcu.edu.eg

Pyrazolotriazines: Fused triazine rings can be formed through reactions with appropriate precursors, leading to compounds like pyrazolo[1,5-a] mdpi.comresearchgate.netresearchgate.nettriazines or pyrazolo[5,1-c] mdpi.comnih.govnih.govtriazines, which have been investigated for their biological activities. mdpi.comresearchgate.net

The general reactivity of the 5-aminopyrazole core makes 4-isopropyl-1-methyl-1H-pyrazol-5-amine a highly suitable candidate for constructing these and other complex heterocyclic systems.

| Scaffold Name | Typical Reagents for Synthesis | Significance |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | 1,3-Diketones, β-Ketoesters | Bioisostere of purines, used in pharmaceuticals. nih.govresearchgate.net |

| Pyrazolo[3,4-b]pyridine | Aldehydes, Active Methylene Compounds | Investigated for anticancer properties. nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Formamide, Aryl Nitriles | Purine analog with broad biological activities. scirp.orgcu.edu.eg |

| Imidazo[1,2-b]pyrazole | α-Haloketones (e.g., Chloroacetone) | Investigated for antioxidant properties. mdpi.com |

Development of Bioactive Molecules and Precursors

The pyrazole (B372694) ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous clinically approved drugs and biologically active compounds. mdpi.com Its ability to engage in hydrogen bonding, its metabolic stability, and its synthetic tractability make it a favored structural motif in drug design. 5-aminopyrazoles, such as 4-isopropyl-1-methyl-1H-pyrazol-5-amine, are critical intermediates for introducing this valuable core into larger, more complex bioactive molecules.

A prominent area of application is in the development of protein kinase inhibitors for targeted cancer therapy. mdpi.com Several FDA-approved kinase inhibitors feature a pyrazole ring, which often plays a crucial role in binding to the hinge region of the kinase enzyme. mdpi.com The 5-aminopyrazole moiety is a common starting point for the synthesis of these inhibitors. scirp.org For example, derivatives have been designed to target p38 MAP kinase, a key enzyme in inflammatory pathways, and CHK1 kinase, a target in oncology. scirp.orgnih.gov

The structural features of 4-isopropyl-1-methyl-1H-pyrazol-5-amine—specifically the N-methyl and C4-isopropyl groups—can be strategically utilized to modulate properties like solubility, lipophilicity, and metabolic stability, as well as to create specific steric interactions within a biological target's binding site. This makes it a potentially valuable building block for generating libraries of compounds for screening in drug discovery programs. mdpi.com

| Therapeutic Area | Target Class | Example FDA-Approved Drugs with Pyrazole Core |

|---|---|---|

| Oncology | Protein Kinase Inhibitors | Crizotinib, Encorafenib, Ruxolitinib. mdpi.com |

| Autoimmune Diseases | Janus Kinase (JAK) Inhibitors | Baricitinib (related scaffold), Brepocitinib. mdpi.com |

Utility in Agrochemical Research and Material Science

The pyrazole heterocycle is a well-established and highly successful scaffold in the agrochemical industry. nih.govresearchgate.net Pyrazole derivatives are used commercially as herbicides, insecticides, and fungicides, demonstrating the versatility of this chemical class in controlling a wide range of agricultural pests and diseases. nih.govmdpi.com

Herbicides: Pyrazole-containing compounds are known to act on various biological targets in weeds. For instance, they are found in inhibitors of protoporphyrinogen (B1215707) oxidase (PPO) and 4-hydroxyphenylpyruvate dioxygenase (HPPD), enzymes crucial for pigment biosynthesis in plants.

Insecticides: The pyrazole ring is the core component of insecticides like Fipronil. These compounds often function by disrupting the central nervous system of insects.

Fungicides: Many modern fungicides are based on pyrazole-carboxamide structures that inhibit the succinate (B1194679) dehydrogenase (SDHI) enzyme in fungi, disrupting their energy production.

Given that 5-aminopyrazoles are common starting materials for building more functionalized pyrazole derivatives, 4-isopropyl-1-methyl-1H-pyrazol-5-amine represents a valuable intermediate for the synthesis and discovery of new agrochemical active ingredients. nih.govmdpi.com

In the field of material science, the applications of pyrazole derivatives are less extensive but growing. They have been explored as ligands for creating coordination complexes and as components in fluorescent materials. researchgate.net The nitrogen atoms of the pyrazole ring can coordinate with metal ions, making them useful for developing new catalysts or materials with specific electronic or optical properties. The specific utility of 4-isopropyl-1-methyl-1H-pyrazol-5-amine in this area would depend on the properties of the materials derived from it.

Future Research Directions and Translational Perspectives

Advanced Synthetic Strategies for Complex 4-isopropyl-1-methyl-1H-pyrazol-5-amine Derivatives

Future synthetic research will likely focus on creating novel derivatives of 4-isopropyl-1-methyl-1H-pyrazol-5-amine to explore and optimize its potential biological activities. Advanced synthetic methodologies will be crucial for generating structural diversity. Modern approaches such as multicomponent reactions, microwave-assisted synthesis, and green chemistry protocols offer efficient and environmentally friendly alternatives to classical condensation methods. researchgate.netresearchgate.net The development of solid-phase synthesis techniques could also facilitate the rapid generation of a library of related compounds for high-throughput screening. nih.gov Furthermore, late-stage functionalization strategies will be instrumental in introducing a variety of substituents to the pyrazole (B372694) core, allowing for a detailed exploration of structure-activity relationships (SAR).

Comprehensive Mechanistic Elucidation of Identified Biological Activities

A critical area of future research will be the in-depth investigation of the mechanisms of action underlying any identified biological activities of 4-isopropyl-1-methyl-1H-pyrazol-5-amine and its derivatives. Should initial screenings reveal promising effects, such as anticancer or anti-inflammatory properties, subsequent studies will need to employ a range of biochemical and cellular assays to pinpoint the molecular pathways involved. researchgate.net Techniques like gene expression profiling, proteomics, and kinome scanning can provide a comprehensive view of the compound's impact on cellular function. Understanding the precise molecular interactions through biophysical methods like surface plasmon resonance and isothermal titration calorimetry will be essential for rational drug design. Mechanistic studies on pyrazole synthesis itself, such as understanding N-N bond formation, can also inform the creation of novel analogs. rsc.orgresearchgate.net

Targeted Discovery of Novel Biological Targets

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. tandfonline.comnih.govspast.org A key future direction will be the identification of novel biological targets for 4-isopropyl-1-methyl-1H-pyrazol-5-amine. This can be achieved through a combination of high-throughput screening against diverse target classes and computational approaches like inverse docking. Phenotypic screening, where the effect of the compound on cell behavior is observed without a preconceived target, followed by target deconvolution techniques, could uncover unexpected therapeutic applications. nih.gov Given the prevalence of pyrazoles in kinase inhibitors, investigating the effect of this specific compound on various protein kinases would be a logical starting point. nih.gov

Design and Synthesis of Library Compounds Based on the 4-isopropyl-1-methyl-1H-pyrazol-5-amine Scaffold

The development of a focused compound library based on the 4-isopropyl-1-methyl-1H-pyrazol-5-amine scaffold will be a crucial step in translating this molecule into a potential therapeutic lead. researchgate.net By systematically modifying the substituents on the pyrazole ring, it will be possible to explore the chemical space around the core structure and identify compounds with improved potency, selectivity, and pharmacokinetic properties. whiterose.ac.uknih.gov Combinatorial chemistry and automated synthesis platforms can accelerate the production of these libraries. nih.gov The design of such libraries will be guided by SAR data from initial hits and computational modeling to predict favorable modifications.

Below is a hypothetical data table illustrating the kind of data that would be generated from screening a library of derivatives.

| Compound ID | R1-substituent | R2-substituent | Target A IC50 (µM) | Target B IC50 (µM) |

| LEAD-001 | H | H | 5.2 | >100 |

| LIB-001 | 4-Fluorophenyl | H | 1.8 | 85.3 |

| LIB-002 | 3-Chlorophenyl | H | 2.5 | 92.1 |

| LIB-003 | H | Methyl | 4.9 | >100 |

| LIB-004 | H | Ethyl | 6.1 | >100 |

Integration of Computational and Experimental Approaches in Pyrazole Amine Research

The synergy between computational and experimental methods will be paramount in advancing the research on 4-isopropyl-1-methyl-1H-pyrazol-5-amine. eurasianjournals.com Molecular modeling techniques, such as docking studies and molecular dynamics simulations, can predict the binding modes of the compound to various biological targets, helping to prioritize experimental testing. nih.govkfupm.edu.sa Quantum mechanical calculations, including Density Functional Theory (DFT), can provide insights into the electronic properties and reactivity of the molecule, aiding in the design of new derivatives with enhanced characteristics. researchgate.netresearchgate.net This integrated approach will not only accelerate the pace of discovery but also provide a deeper understanding of the molecular basis of the compound's activity, ultimately guiding its development into a potential therapeutic agent.

Q & A

Advanced Research Question

- Assay Design : Use kinetic assays (e.g., fluorescence-based) to determine IC values against target enzymes (e.g., carbonic anhydrase isoforms) .

- Controls : Include positive inhibitors (e.g., acetazolamide for carbonic anhydrase) and assess off-target effects via counter-screening .

- Data Interpretation : Compare inhibition constants () across analogs to identify key structural motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.